Manganese sulfate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Studies and Cofactor:

Manganese is a vital cofactor for several enzymes involved in various metabolic processes, including energy production, carbohydrate and lipid metabolism, and antioxidant defense mechanisms []. Researchers use manganese sulfate tetrahydrate to supplement cell cultures or in vitro enzyme assays to study the catalytic activity and function of these enzymes. This helps understand the underlying mechanisms of various biological processes and identify potential therapeutic targets in diseases associated with manganese deficiency or enzyme dysfunction [, ].

Investigating Manganese Transport and Metabolism:

Manganese sulfate tetrahydrate serves as a tool to study the cellular uptake, transport, and distribution of manganese within organisms. Researchers use radiolabeled forms of the compound to track its movement in cells and tissues to understand how the body regulates manganese homeostasis []. This knowledge is crucial for elucidating the potential role of manganese in various neurological disorders and developing strategies to regulate its levels for therapeutic purposes [, ].

Material Science and Catalysis:

Beyond its biological applications, manganese sulfate tetrahydrate finds use in material science research. It serves as a precursor for the synthesis of various manganese-based materials with interesting properties, such as supercapacitors, magnetic materials, and catalysts []. Researchers investigate the use of these materials in energy storage, data storage, and environmental remediation applications [, ].

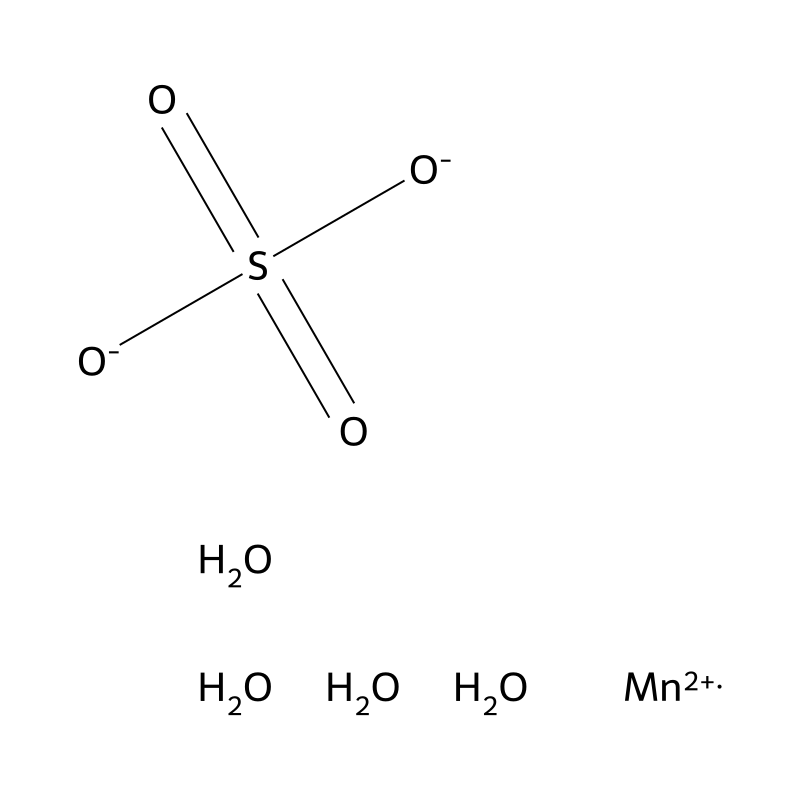

Manganese sulfate tetrahydrate is an inorganic compound with the formula MnSO₄·4H₂O. It consists of manganese in the +2 oxidation state, combined with a sulfate ion and four water molecules. This compound appears as a pale pink crystalline solid and is soluble in water, forming faintly pink solutions. Manganese sulfate tetrahydrate is commonly used in various industrial applications and serves as a source of manganese for biological systems. Its structure includes manganese coordinated by six water molecules, forming an octahedral geometry with bridging sulfate ions .

Biological Role:

Manganese sulfate tetrahydrate is an essential mineral for various biological functions. It serves as a cofactor for several enzymes involved in carbohydrate, protein, and fat metabolism. It also plays a role in bone formation and antioxidant defense.

Cellular Interactions:

Manganese enters cells through specific transport channels and interacts with various biomolecules within the cell. It activates specific enzymes by binding to their active sites, facilitating their catalytic activity in different metabolic pathways.

- Toxicity: High doses can cause neurological problems like manganism, characterized by tremors, weakness, and difficulty walking.

- Safety Precautions: Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a well-ventilated area [].

- Cellular Uptake: Studies indicate that manganese ions are transported into cells via specific transporters, influencing metabolic pathways and enzyme activities.

- Toxicity Studies: Investigations into the toxicity of excessive manganese exposure reveal potential neurotoxic effects, emphasizing the need for careful regulation of its use .

Understanding these interactions is crucial for optimizing its applications while minimizing health risks.

Manganese sulfate tetrahydrate plays an essential role in biological systems as a nutrient. Manganese is a vital trace element necessary for various physiological functions, including:

- Enzymatic Reactions: It acts as a cofactor for several enzymes involved in metabolism, such as superoxide dismutase, which protects cells from oxidative damage.

- Bone Formation: Manganese contributes to bone health by participating in the formation of connective tissues and bone mineralization.

- Antioxidant Defense: The compound aids in the detoxification of free radicals within the body, enhancing cellular protection against oxidative stress .

Due to its biological significance, manganese sulfate tetrahydrate is often included in dietary supplements and fertilizers to address manganese deficiency in soils.

Manganese sulfate tetrahydrate can be synthesized through various methods:

- Reaction of Manganese Dioxide with Sulfuric Acid: This method involves dissolving manganese dioxide (MnO₂) in sulfuric acid (H₂SO₄), followed by crystallization to obtain the tetrahydrate form. The reaction typically occurs at elevated temperatures around 340 K .

- Electrolysis: Electrolysis of manganese sulfate solutions can also yield manganese dioxide, which can then be converted back into manganese sulfate through subsequent reactions.

- Industrial Production: In industrial settings, manganese ores are treated with sulfuric acid to produce manganese sulfate, which is then crystallized to form the tetrahydrate .

These synthetic routes highlight the compound's accessibility for both laboratory and industrial applications.

Manganese sulfate tetrahydrate has a wide range of applications across various fields:

- Agriculture: It is used as a micronutrient fertilizer to correct manganese deficiencies in crops.

- Animal Feed: The compound serves as a dietary supplement for livestock, promoting growth and health.

- Chemical Industry: It acts as a precursor for producing other manganese compounds and is involved in the manufacturing of batteries and ceramics.

- Pharmaceuticals: Manganese sulfate tetrahydrate is utilized in nutraceutical formulations due to its essential role in human health .

These applications underscore its importance in both agricultural and industrial contexts.

Manganese sulfate tetrahydrate shares similarities with several other manganese compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Hydration State | Uses |

|---|---|---|---|

| Manganese(II) sulfate monohydrate | MnSO₄·H₂O | Monohydrate | Fertilizer, animal feed |

| Manganese(II) sulfate heptahydrate | MnSO₄·7H₂O | Heptahydrate | Nutraceuticals |

| Manganese dioxide | MnO₂ | Anhydrous | Battery production, catalysts |

| Manganese carbonate | MnCO₃ | Anhydrous | Pigments, fertilizers |

Manganese sulfate tetrahydrate is unique due to its specific hydration state (four water molecules), which affects its solubility and reactivity compared to other forms like monohydrate or heptahydrate. Its role as a nutrient source distinguishes it from purely industrial compounds like manganese dioxide .

UNII

Related CAS

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard